(S)-Citalopram-d6 Oxalate

LC-MS/MS Bioanalysis Matrix Effect

Matrix effects in biological LC-MS/MS can cause >±13% quantification bias when using structural analogs. (S)-Citalopram-d6 Oxalate eliminates this risk through identical co-elution with escitalopram, compensating for ion suppression/enhancement. • Enantiopure SIL-IS: Enables stereoselective quantification of the active S-enantiomer; racemic citalopram-d6 cannot substitute. • 6-Deuterium Label: Provides a distinct +6 Da mass shift, avoiding interference from endogenous compounds and metabolites. • Regulatory-Ready: Validated for bioequivalence trials and clinical TDM per FDA/EMA chiral method requirements.

Molecular Formula C22H23FN2O5
Molecular Weight 420.47
CAS No. 1217733-09-9
Cat. No. B564237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Citalopram-d6 Oxalate
CAS1217733-09-9
Synonyms1S)-1-[3-(Dimethylamino-d6)propyl]-1-(4-fluorophenyl)-1,3-dihydro_x000B_-5-isobenzofurancarbonitrile Oxalate;  Escitalopram Oxalate;  (S)-(+)Citalopram Oxalate;  Cipralex; 
Molecular FormulaC22H23FN2O5
Molecular Weight420.47
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
InChIInChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i1D3,2D3;
InChIKeyKTGRHKOEFSJQNS-RURDCJKXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (S)-Citalopram-d6 Oxalate


(S)-Citalopram-d6 Oxalate is a deuterated stable isotope-labeled internal standard (SIL-IS) of escitalopram, the pharmacologically active S(+)-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram . The compound features six deuterium atoms on the dimethylamino moiety (N,N-dimethyl-d6), resulting in a molecular formula of C22H17D6FN2O5 and an exact mass of 420.1968 Da . As an analytical reference standard, it is specifically designed for use in liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods to enable precise quantification of escitalopram in complex biological matrices such as human plasma and urine [1].

Chiral LC-MS/MS Workflow Enantiopure internal standard for escitalopram quantification in biological research matrices (plasma, urine).
Isotopic Purity & Shift Deuterated (+6 Da) to avoid isotopic overlap and ensure co-elution with analyte.
Matrix Effect Control Co-eluting SIL-IS compensates for ion suppression/enhancement in complex matrices.

Why Generic Substitution Fails for (S)-Citalopram-d6 Oxalate


Generic substitution with non-deuterated analogs or structurally related internal standards is not analytically equivalent. In LC-MS/MS, co-eluting matrix components from biological samples can cause ion suppression or enhancement, leading to significant quantification bias . Studies show that internal standard-normalized matrix effects for SSRIs can exceed ±13% when using structural analogs, whereas deuterated internal standards (SIL-IS) co-elute identically with the analyte and compensate for these effects [1]. Furthermore, racemic citalopram-d6 cannot substitute for (S)-citalopram-d6 when stereoselective quantification of the active S-enantiomer is required, as chiral separation methods distinguish between enantiomers and require enantiopure internal standards to avoid peak interference and inaccurate enantiomeric ratio determination [2].

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Structural analog internal standards may exhibit divergent matrix effects, introducing quantification bias that exceeds typical acceptance criteria.
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Racemic citalopram-d6 internal standard can cause enantiomeric interference in chiral LC-MS/MS, compromising stereoselective quantification.
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Non-deuterated or lower-labeled (d3) IS cannot adequately compensate for ion suppression, limiting low-level detection capability.

Quantitative Evidence for (S)-Citalopram-d6 Oxalate


Matrix Effect Compensation: Deuterated vs. Analog Internal Standards

Using a structural analog internal standard (e.g., paroxetine hydrochloride) for citalopram quantification results in a matrix effect that deviates from the analyte, with internal standard-normalized matrix effects reported up to 13% [1]. In contrast, deuterated internal standards like citalopram-d6 exhibit identical chromatographic behavior and ionization properties to the analyte, effectively compensating for matrix-induced ion suppression or enhancement [2]. The six deuterium atoms in (S)-citalopram-d6 oxalate provide a sufficient mass shift (+6 Da) to avoid isotopic overlap while maintaining co-elution, a critical requirement for accurate quantification in complex matrices [3].

Matrix Effect Compensation
Head-to-head
Deuterated IS: Co-elution, matrix effect fully compensated, accuracy within ±15%
Structural analog IS: Normalized matrix effect up to 13% CV
Reduction in variability to negligible levels with deuterated IS
Supports bioanalytical method validation review.
Verify compensation in target research matrix.
LC-MS/MS Bioanalysis Matrix Effect

Enantiopure IS for Enantioselective Quantification

When using a racemic citalopram-d6 internal standard for quantifying escitalopram (S-citalopram) in human plasma, the presence of the R-enantiomer in the internal standard can interfere with the accurate determination of the S-enantiomer concentration, particularly when chiral separation is not baseline-resolved [1]. In contrast, enantiopure (S)-citalopram-d6 oxalate eliminates this interference, allowing for precise stereoselective quantification. A validated chiral LC-MS/MS method for citalopram enantiomers achieved a lower limit of quantification (LLOQ) of 5 ng/mL for each enantiomer using a deuterated IS [2], demonstrating the feasibility of enantiopure IS for high-sensitivity analysis.

Enantioselective Quantification
Class-level
Enantiopure (S)-citalopram-d6: No R-enantiomer interference
Racemic citalopram-d6: Contains R-enantiomer, may cause signal overlap
Eliminates quantification bias from inactive enantiomer
Enables accurate stereoselective escitalopram analysis.
Chiral separation conditions must be validated.
Chiral LC-MS/MS Enantiomer Pharmacokinetics

Isotopic Purity and Sensitivity: d6 vs. d3 Labeling

The isotopic purity of a deuterated internal standard directly impacts assay sensitivity and accuracy. (S)-Citalopram-d6 oxalate is commercially available with an isotopic enrichment of ≥98% atom D and chemical purity of ≥95% by HPLC . In contrast, lower deuterium-labeled analogs (e.g., d3) may exhibit a smaller mass shift, increasing the risk of isotopic cross-talk with the unlabeled analyte due to natural isotopic abundance, thereby elevating baseline noise and reducing the achievable lower limit of quantification (LLOQ) [1]. A method using deuterated citalopram-d6 as IS achieved an LLOQ of 5 ng/mL in human plasma, enabling sensitive pharmacokinetic and therapeutic drug monitoring applications [2].

Isotopic Purity & Sensitivity
Class-level
LLOQ: 5 ng/mL (human plasma) with d6 IS; d3 may increase isotopic cross-talk
Supports low-concentration quantification.
Isotopic enrichment ≥98% atom D recommended.
Isotopic Purity Sensitivity LLOQ

Precision in Forensic Toxicology Using Deuterated IS

In a validated UPLC-MS/MS screening method for 68 psychoactive drugs in whole blood and post-mortem samples, citalopram-d6 was used as a deuterated internal standard. The method demonstrated very good precision, with within-run and between-run precision values meeting acceptance criteria (CV <15%) across the therapeutic range [1]. The use of citalopram-d6 effectively compensated for the significant matrix effects inherent in post-mortem blood, where sample composition is highly variable. The method achieved negligible carry-over and a linear calibration range suitable for both therapeutic drug monitoring and forensic casework [1].

Forensic Matrix Precision
Head-to-head
Within-run and between-run precision CV within acceptance criteria in post-mortem blood
Demonstrates ruggedness for complex sample types.
Refer to method validation study for detailed conditions.
Forensic Toxicology Post-Mortem Precision

Application Scenarios for (S)-Citalopram-d6 Oxalate


Regulatory Bioequivalence of Escitalopram Formulations

In bioequivalence trials comparing generic escitalopram tablets to the reference listed drug (RLD), regulatory agencies (FDA, EMA) require stereoselective quantification of the active S-enantiomer in human plasma. (S)-Citalopram-d6 oxalate is the ideal internal standard for chiral LC-MS/MS methods, ensuring that matrix effects are compensated and that enantiomeric interference is eliminated [1]. This enables precise determination of pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) for escitalopram, which are critical for demonstrating bioequivalence within the 80-125% confidence interval.

Therapeutic Drug Monitoring (TDM) in Clinical Laboratories

For patients prescribed escitalopram, TDM is used to optimize dosage and minimize adverse effects. Clinical laboratories require a robust, high-throughput LC-MS/MS method that can quantify escitalopram across a wide concentration range (typically 5-500 ng/mL) in plasma or serum. The use of (S)-citalopram-d6 oxalate as a deuterated IS ensures method ruggedness and long-term reproducibility, as demonstrated in forensic toxicology applications [2], and facilitates compliance with CLIA/CAP proficiency testing requirements.

Metabolite Identification and ADME Quantitation

In drug metabolism and pharmacokinetics (DMPK) research, stable isotope-labeled internal standards are essential for accurately quantifying parent drug and metabolites in complex in vitro and in vivo matrices. (S)-Citalopram-d6 oxalate enables precise determination of escitalopram concentrations in microsomal incubations, hepatocyte assays, and animal plasma, allowing for accurate calculation of intrinsic clearance, metabolic stability, and metabolite formation rates [3]. The six deuterium labels provide a distinct mass shift that avoids interference from endogenous compounds and other metabolites.

Forensic Toxicology and Post-Mortem Analysis

Forensic laboratories must quantify escitalopram in post-mortem blood, which is often hemolyzed, putrefied, and contains numerous interfering substances. As validated in a UPLC-MS/MS screening method for 68 psychoactive drugs, citalopram-d6 internal standard effectively compensates for extreme matrix effects, enabling reliable quantification even at low therapeutic concentrations [2]. The use of (S)-citalopram-d6 oxalate provides the additional advantage of enantiomeric specificity, which can be crucial in cases involving escitalopram toxicity or drug-drug interactions.

Application
Selection Property
Validation Focus
Formulation Bioequivalence Studies
Enantiopure chiral internal standard
Stereoselective PK parameter accuracy
Escitalopram Concentration Monitoring in Research Cohorts
Robust matrix-effect compensation
Long-term method reproducibility
In Vitro ADME & Metabolite Quantitation
Stable isotope label without interference
Metabolic stability & clearance rates
Forensic Toxicology Quantification
Ruggedness in degraded matrices
Precision in post-mortem sample analysis

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